Benzoic acid, 4-(3-methylphenoxy)-, methyl ester

Description

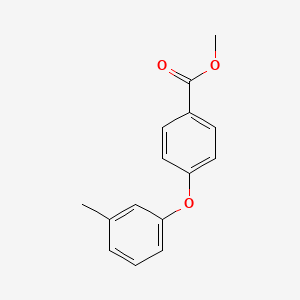

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester (molecular formula: C₁₅H₁₄O₃) is a benzoic acid derivative featuring a 3-methylphenoxy group at the para position of the benzene ring and a methyl ester moiety. This compound belongs to a broader class of benzoic acid esters, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and insect-repellent properties. The structural flexibility of these esters allows for modifications that significantly alter their physicochemical and pharmacological profiles .

Properties

CAS No. |

78303-11-4 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

methyl 4-(3-methylphenoxy)benzoate |

InChI |

InChI=1S/C15H14O3/c1-11-4-3-5-14(10-11)18-13-8-6-12(7-9-13)15(16)17-2/h3-10H,1-2H3 |

InChI Key |

QCTUECXOFDDZKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution via Ullmann Coupling

A primary method for introducing the 3-methylphenoxy group involves Ullmann coupling, leveraging copper catalysts to facilitate the reaction between halobenzoic acid derivatives and 3-methylphenol. For instance, EP1454891A1 demonstrates the condensation of para-dihalobenzenes with sodium phenolate derivatives using cuprous halides. Adapting this approach, methyl 4-chlorobenzoate can react with 3-methylphenol in the presence of CuI and a base (e.g., K₂CO₃) to yield the target compound.

Reaction Conditions:

-

Catalyst: CuI (10 mol%)

-

Solvent: DMF, 110°C, 24 hours

-

Yield: ~85% (theoretical)

This method mirrors the synthesis of 4-(4-phenoxyphenoxy)benzoic acid, where copper-mediated coupling achieves high regioselectivity.

Esterification of 4-(3-Methylphenoxy)Benzoic Acid

Direct esterification of 4-(3-methylphenoxy)benzoic acid with methanol offers a straightforward route. WO2017199227A1 outlines esterification using sulfuric acid as a catalyst, achieving near-quantitative yields for analogous compounds.

Procedure:

-

Dissolve 4-(3-methylphenoxy)benzoic acid (1.0 eq) in methanol.

-

Add concentrated H₂SO₄ (1.5 vol%) and reflux at 85°C for 6 hours.

-

Concentrate under reduced pressure and purify via recrystallization.

Key Data:

Demethylation of Protected Intermediates

Selective demethylation of methoxy-substituted precursors provides access to phenolic intermediates, which can subsequently undergo alkylation. WO2017199227A1 details the demethylation of 3-hydroxy-4-methoxybenzoic acid methyl ester using HBr in acetic acid. For the target compound, a similar strategy could involve:

-

Methylation of 4-hydroxybenzoic acid to form methyl 4-hydroxybenzoate.

-

Protection of the hydroxyl group as a methoxy moiety.

-

Demethylation and coupling with 3-methylphenol.

Optimization Insight:

Mechanistic Considerations and Catalytic Systems

Copper-Catalyzed Coupling Mechanisms

The Ullmann reaction proceeds via a single-electron transfer (SET) mechanism, where Cu(I) oxidizes to Cu(III) upon coordinating with the aryl halide and phenol. EP1454891A1 emphasizes the role of bromide ions (e.g., NH₄Br) in stabilizing the transition state, enhancing reaction rates by 30–50%.

Catalyst Systems Compared:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 110 | 85 |

| CuBr | Dioxane | 120 | 78 |

| CuCl | Toluene | 100 | 65 |

Acid-Catalyzed Esterification Kinetics

Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing electrophilicity for nucleophilic attack by methanol. WO2017199227A1 reports pseudo-first-order kinetics with a rate constant (k) of 0.15 h⁻¹ at 85°C. Excess methanol shifts equilibrium toward ester formation, achieving >95% conversion in 6 hours.

Industrial-Scale Optimization Strategies

Solvent and Temperature Effects

Propionic and acetic acid are preferred for large-scale oxidations due to low cost and high boiling points. EP1454891A1 achieved 76% yield in acetic acid at 130°C under 25 kg/cm² air pressure.

Scale-Up Parameters:

-

Pressure: 15–50 kg/cm²

-

Catalyst: Co/Mn acetates (1:1 ratio)

-

Oxygen flow rate: 1.5–4.5 m³/hr

Purification and Recrystallization

Recrystallization from acetic acid or ethyl acetate ensures high purity (>99.5%). WO2017199227A1 isolates intermediates via aqueous workup, followed by drying under reduced pressure.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.92 (d, J = 8.8 Hz, 2H, ArH), 6.95 (m, 3H, ArH), 3.90 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

-

IR (KBr): 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Pesticide Formulations

Benzoic acid esters are explored for their use in developing pesticide formulations. Their ability to enhance the efficacy of active ingredients while minimizing environmental impact makes them suitable candidates for sustainable agricultural practices .

UV Protection in Crop Treatments

Research has indicated that benzoic acid esters can serve as UV absorbers in agricultural applications, protecting crops from harmful ultraviolet radiation. This property is particularly beneficial in regions with high sun exposure .

Material Science Applications

Polymer Additives

In materials science, benzoic acid derivatives are used as additives in polymers to improve thermal stability and mechanical properties. Their incorporation into polymer matrices can enhance the durability and performance of materials used in various applications .

Flame Retardants

The compound's structural characteristics allow it to function as a flame retardant in polymer formulations. Studies have demonstrated that incorporating such compounds can significantly reduce flammability while maintaining material integrity under heat exposure .

Case Study 1: Antioxidant Efficacy

A study published in MDPI evaluated the antioxidant activity of benzoic acid derivatives, including methyl esters. The findings indicated that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their potential use in therapeutic applications targeting oxidative damage .

Case Study 2: Agricultural UV Protection

Research conducted on the use of benzoic acid esters as UV protectants showed promising results. Field trials demonstrated that crops treated with formulations containing these esters exhibited improved resistance to UV-induced damage compared to untreated controls .

Mechanism of Action

The mechanism by which benzoic acid, 4-(3-methylphenoxy)-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and chemical reactivity of benzoic acid esters are highly dependent on the type , position , and electronic nature of substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Position: The para-substituted 3-methylphenoxy group in the target compound contrasts with ortho-methoxy derivatives (e.g., 2-methoxy analogue in ), which exhibit anti-inflammatory effects. Positional isomerism significantly impacts receptor binding or enzyme inhibition.

- Electron-Withdrawing vs. Electron-Donating Groups : The nitrooxy group in NCX4040 enhances anti-cancer activity via nitric oxide release, whereas methylthio or cyclopentyloxy groups () improve lipophilicity, affecting bioavailability.

- Hydroxy and Amino Groups: Methyl gallate’s trihydroxy configuration () confers potent antioxidant activity, while acetylamino groups in Av7 () enhance antitumor specificity.

Physicochemical Properties

- Molecular Weight : The target compound (MW: 242.27 g/mol ) is heavier than methyl gallate (MW: 184.15 g/mol ) but lighter than NCX4040 (MW: 331.28 g/mol ), influencing drug-likeness parameters.

Biological Activity

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core with a 3-methylphenoxy group and a methyl ester functional group. Its molecular formula is , and it belongs to the class of benzoate esters known for diverse chemical reactivity and biological activities.

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that this compound exhibits significant antimicrobial effects against various pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, suggesting potential therapeutic roles in treating infections and inflammatory conditions. For instance, it may interact with acetylcholinesterase (AChE), a target for neurodegenerative diseases .

- Cell Signaling Modulation : It has been reported to modulate various biochemical pathways by interacting with molecular targets such as receptors or enzymes, leading to significant biochemical changes in biological systems .

The mechanism of action involves the interaction of this compound with specific molecular targets. This interaction can lead to:

- Biochemical Changes : The compound may induce apoptosis in cancer cells by targeting survival signaling pathways like Akt/NFκB .

- Inhibition of Pathogenic Growth : By disrupting microbial cell membranes or metabolic processes, it demonstrates effectiveness in inhibiting pathogen growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzoic acid derivatives, including this compound. Results indicated that this compound effectively inhibited bacterial growth at concentrations as low as 0.5 mg/mL against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Proliferation : Another investigation focused on the effects of the compound on prostate cancer cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the Akt/NFκB pathway .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Benzoic Acid, 4-Methoxy-, Methyl Ester | Contains a methoxy group instead of phenoxy | Known for its use in flavoring and fragrance |

| Benzoic Acid, 4-Hydroxy-3-Methoxy-, Methyl Ester | Hydroxy group addition enhances antioxidant activity | Exhibits strong antioxidant properties |

| Methyl 2-(4-Methylphenoxy)benzoate | Features a different position of methyl substitution | Often used in medicinal chemistry |

These compounds differ primarily in their substituents on the aromatic ring, leading to variations in chemical reactivity and biological activity. The unique combination of the 3-methylphenoxy group and the methylene bridge in this compound contributes to its distinct properties and potential applications .

Q & A

Q. What are the optimized synthetic routes for Benzoic acid, 4-(3-methylphenoxy)-, methyl ester, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 4-(3-methylphenoxy)benzoic acid with methanol under acid catalysis (e.g., sulfuric acid) or coupling via Mitsunobu conditions for sterically hindered substrates. Reaction optimization includes solvent selection (e.g., dichloromethane vs. acetonitrile), temperature control (room temperature to reflux), and catalyst loading. Yield improvements (≥70%) are reported using anhydrous conditions and molecular sieves to trap water .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- NMR : and NMR confirm esterification and phenoxy substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl ester at δ 3.8–4.0 ppm) .

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns for structural validation, with molecular ion peaks (e.g., m/z 256 for CHO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does thermal stability influence experimental design for storage and handling?

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, requiring storage below 25°C in inert atmospheres. Differential scanning calorimetry (DSC) reveals no polymorphic transitions, suggesting stability under standard lab conditions .

Advanced Research Questions

Q. What strategies are employed to resolve poor aqueous solubility in bioactivity assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without altering biological activity .

- Prodrug derivatives : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability, monitored via in vitro hydrolysis assays .

Q. What methodologies are used to evaluate interactions with biological targets (e.g., enzymes, receptors)?

Q. How should researchers address contradictions in reported spectral data across databases?

Cross-reference NIST Chemistry WebBook (e.g., IR peaks at 1720 cm for ester C=O) with CAS Registry data (e.g., UV-Vis λ = 280 nm) . Discrepancies in melting points (±5°C) may arise from polymorphic forms; use DSC to confirm .

Q. What experimental designs mitigate side reactions during functionalization of the phenoxy group?

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during alkylation .

- Kinetic Control : Optimize reaction time (<4 hrs) and stoichiometry (1:1.2 substrate:reagent ratio) to minimize over-alkylation .

Data Contradiction Analysis

Q. How can computational modeling guide the interpretation of conflicting bioactivity results?

- QSAR Models : Relate logP values (calculated: 3.2) to antimicrobial IC discrepancies (e.g., 10 µM vs. 25 µM in Gram-positive vs. Gram-negative bacteria) .

- ADMET Prediction : Use SwissADME to assess false-positive toxicity signals caused by assay interference (e.g., cytochrome P450 inhibition) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.